molecular formula C9H12O B159085 Bicyclo(3.3.1)non-3-en-2-one CAS No. 10036-12-1

Bicyclo(3.3.1)non-3-en-2-one

Katalognummer B159085
CAS-Nummer: 10036-12-1
Molekulargewicht: 136.19 g/mol
InChI-Schlüssel: OQUGOLXAPWQQJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo(3.3.1)non-3-en-2-one is a bicyclic organic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential applications in various fields. 3.1)non-3-en-2-one.

Wirkmechanismus

The mechanism of action of bicyclo(3.3.1)non-3-en-2-one depends on its application. In medicinal chemistry, bicyclo(3.3.1)non-3-en-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses and bacteria by interfering with their nucleic acid synthesis. In material science, bicyclo(3.3.1)non-3-en-2-one can undergo polymerization to form polymers with unique properties, such as thermal stability and mechanical strength.

Biochemische Und Physiologische Effekte

Bicyclo(3.3.1)non-3-en-2-one has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, it has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. It has also been shown to activate the immune system by increasing the production of cytokines and chemokines. In material science, polymers synthesized from bicyclo(3.3.1)non-3-en-2-one have been shown to exhibit thermal stability, mechanical strength, and biocompatibility.

Vorteile Und Einschränkungen Für Laborexperimente

Bicyclo(3.3.1)non-3-en-2-one has several advantages for lab experiments, including its ease of synthesis, high yield, and unique chemical structure. However, it also has some limitations, such as its potential toxicity and limited solubility in certain solvents. Therefore, careful consideration should be given to the choice of solvent and experimental conditions to ensure the safety and efficacy of the experiments.

Zukünftige Richtungen

There are several future directions for the study of bicyclo(3.3.1)non-3-en-2-one. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and optimize its anticancer, antiviral, and antibacterial activities. In material science, research is needed to explore the potential applications of polymers synthesized from bicyclo(3.3.1)non-3-en-2-one in various fields, such as biomedicine and nanotechnology. Overall, the unique chemical structure and potential applications of bicyclo(3.3.1)non-3-en-2-one make it a promising compound for further scientific research.

Synthesemethoden

Bicyclo(3.3.1)non-3-en-2-one can be synthesized through various methods, including the Diels-Alder reaction, the Robinson annulation reaction, and the ene reaction. The Diels-Alder reaction involves the reaction between cyclopentadiene and maleic anhydride, while the Robinson annulation reaction involves the reaction between cyclohexanone and an α,β-unsaturated ketone. The ene reaction involves the reaction between an alkene and an alkyl halide. The choice of synthesis method depends on the desired yield, purity, and application of the compound.

Wissenschaftliche Forschungsanwendungen

Bicyclo(3.3.1)non-3-en-2-one has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, bicyclo(3.3.1)non-3-en-2-one can be used as a building block for the synthesis of various compounds, such as natural products and pharmaceuticals. In medicinal chemistry, bicyclo(3.3.1)non-3-en-2-one has been shown to exhibit anticancer, antiviral, and antibacterial activities. In material science, bicyclo(3.3.1)non-3-en-2-one can be used as a monomer for the synthesis of polymers with unique properties.

Eigenschaften

CAS-Nummer

10036-12-1

Produktname

Bicyclo(3.3.1)non-3-en-2-one

Molekularformel

C9H12O

Molekulargewicht

136.19 g/mol

IUPAC-Name

bicyclo[3.2.2]non-3-en-2-one

InChI

InChI=1S/C9H12O/c10-9-6-3-7-1-4-8(9)5-2-7/h3,6-8H,1-2,4-5H2

InChI-Schlüssel

OQUGOLXAPWQQJZ-UHFFFAOYSA-N

SMILES

C1CC2CCC1C=CC2=O

Kanonische SMILES

C1CC2CCC1C=CC2=O

Andere CAS-Nummern

10036-12-1

Synonyme

bicyclo[3.2.2]non-3-en-2-one

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.